

using 3-(3-Chlorophenoxy)pyrrolidine hydrochloride in drug discovery

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Compound of Interest

Compound Name:	3-(3-Chlorophenoxy)pyrrolidine hydrochloride
CAS No.:	28491-00-1
Cat. No.:	B1451565

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Technical Application Note: Leveraging 3-(3-Chlorophenoxy)pyrrolidine HCl in Lead Optimization

Executive Summary

3-(3-Chlorophenoxy)pyrrolidine hydrochloride (CAS: 116203-08-0) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this molecule offers significant three-dimensional character (

hybridization) and a defined vector for derivatization via its secondary amine.

This guide details the strategic application of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Its structural motif—an aryl ether linked to a saturated nitrogen heterocycle—mimics the pharmacophores of potent CNS agents (e.g., serotonin/norepinephrine reuptake inhibitors) and voltage-gated ion channel blockers, making it a high-value starting point for library generation.

Chemical Profile & Structural Significance

To effectively utilize this scaffold, researchers must understand its physicochemical properties and structural advantages.

Property	Value / Description	Significance in Drug Design
Molecular Formula		Low MW (234.12 g/mol) allows room for "growing" the molecule while staying within Lipinski's Rule of 5.
Core Structure	3-Substituted Pyrrolidine	Introduces chirality and non-planarity, improving solubility and target selectivity compared to flat aromatic rings.
Functional Handle	Secondary Amine ()	High reactivity nucleophile for rapid diversification (acylation, alkylation, sulfonylation).
Pharmacophore	3-Chlorophenoxy Ether	The ether oxygen acts as a H-bond acceptor; the 3-Cl group fills lipophilic pockets and blocks metabolic oxidation at the phenyl ring.
pKa (Calc.)	-9.5 (Amine)	Predominantly protonated at physiological pH, favoring interaction with aspartate residues in GPCRs and transporters.

Structural Logic: The "Escape from Flatland"

The pyrrolidine ring puckers, placing the 3-aryloxy group in a specific spatial orientation relative to the nitrogen. This constraint often results in higher binding affinity compared to flexible acyclic analogs (e.g., propylamine derivatives) by reducing the entropic cost of binding.

Application Workflows

Strategy A: Fragment-Based Drug Discovery (FBDD)

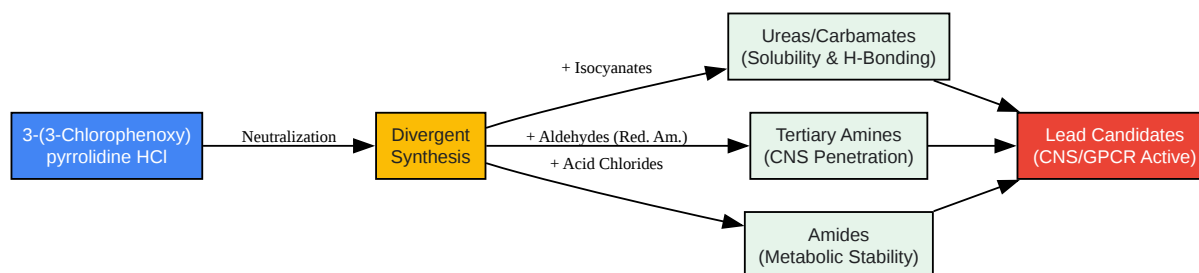
In FBDD, this molecule serves as a high-quality fragment.

- Mechanism: The secondary amine allows the fragment to "explore" adjacent binding pockets via "fragment growing."
- Target Classes: Monoamine transporters (SERT, NET), Histamine H3 receptors, and Sigma receptors.

Strategy B: Scaffolding for Library Generation

The molecule is ideal for Parallel Medicinal Chemistry (PMC). The secondary amine can be reacted with diverse electrophiles to generate a library of 100+ analogs in a single run.

DOT Diagram: Strategic Derivatization Workflow



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Caption: Divergent synthesis strategy converting the pyrrolidine scaffold into three distinct chemical series.

Detailed Experimental Protocols

Protocol 1: High-Throughput Reductive Amination (Library Synthesis)

Objective: To generate a library of N-substituted derivatives (Tertiary Amines) to modulate lipophilicity (

) and brain penetration.

Reagents:

- Scaffold: 3-(3-Chlorophenoxy)pyrrolidine HCl (0.1 M in DMSO).
- Aldehyde Monomers: Diverse set (aromatic, aliphatic, heterocyclic) (0.1 M in DMSO).
- Reducing Agent: Sodium triacetoxyborohydride (, solid).
- Solvent: 1,2-Dichloroethane (DCE) containing 1% Acetic Acid.

Step-by-Step Methodology:

- Free Base Generation (In-situ):
 - In a 96-well deep-well plate, aliquot 100 μ L of the Scaffold stock (10 μ mol).
 - Add 1.5 equivalents of Diisopropylethylamine (DIPEA) to neutralize the HCl salt. Note: Failure to neutralize will inhibit imine formation.
- Imine Formation:
 - Add 120 μ L (1.2 eq) of the respective Aldehyde monomer to each well.
 - Add 300 μ L of DCE/AcOH solvent.
 - Seal and shake at Room Temperature (RT) for 1 hour.
- Reduction:
 - Add 2.5 equivalents of solid STAB to each well. Tip: Use a solid dispenser for accuracy.
 - Reseal and shake at RT for 16 hours (overnight).

- Quench & Workup:
 - Add 500 μ L of 10%
(aq) to quench the reaction.
 - Extract with Ethyl Acetate (3 x 500 μ L).
 - Combine organic layers, dry over
, and concentrate.
- Validation:
 - Analyze via LC-MS. Expected conversion >85%.

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess if the 3-chlorophenoxy group confers resistance to CYP450 metabolism compared to a non-halogenated analog.

Reagents:

- Test Compound: 1 μ M final concentration.
- Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.
- Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).

Methodology:

- Pre-incubation: Mix Buffer, Microsomes, and Test Compound in a reaction vial. Incubate at 37°C for 5 minutes.
- Initiation: Add NADPH regenerating system to start the reaction (

).

- Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 μ L aliquots.
- Quenching: Immediately dispense aliquot into 150 μ L of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope

determines intrinsic clearance (

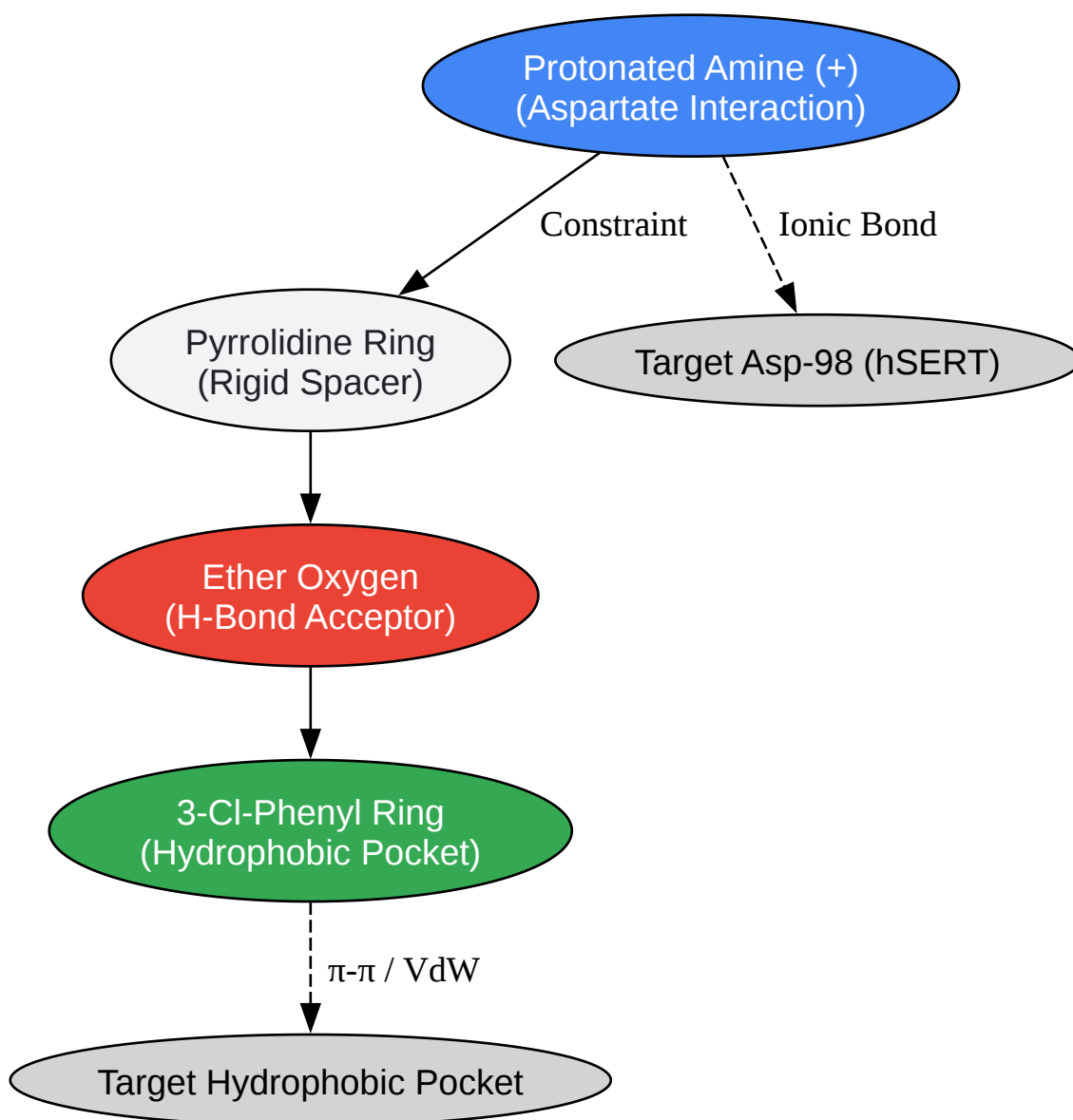
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Target Class Compatibility & Mechanism

The 3-aryloxypyrrolidine motif is a validated pharmacophore for several biological targets.

Target Class	Mechanism of Interaction	Reference Context
Monoamine Transporters	The protonated nitrogen mimics the endogenous amine (serotonin/dopamine); the aryloxy group engages hydrophobic pockets in the transporter vestibule.	Analogous to Atomoxetine and Duloxetine binding modes [1].
Nav1.7 Channels	Pyrrolidine derivatives block the pore or voltage-sensing domain, reducing neuronal excitability (Pain/Epilepsy).	See Góra et al. on anticonvulsant pyrrolidines [2]. [1][2][3]
Chemokine Receptors (CXCR4)	The pyrrolidine ring acts as a spacer, orienting basic and aromatic groups to interact with transmembrane helices.	See Li et al.[3] on CXCR4 antagonists [3].[3]

DOT Diagram: Pharmacophore Mapping (SERT/NET)



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Caption: Pharmacophore mapping of the scaffold against a theoretical Monoamine Transporter binding site.

Safety & Handling

- Hazard: Irritant (Skin/Eye). The hydrochloride salt is hygroscopic.
- Storage: Store at RT in a desiccator. Solutions in DMSO are stable for 3 months at -20°C.
- Solubility: Highly soluble in water (>50 mM) and DMSO.

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